An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sylvestroside I
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sylvestroside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sylvestroside I, a complex bis-iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure and stereochemistry, supported by a detailed analysis of its spectroscopic data. Experimental protocols for its isolation and characterization are also detailed to aid in further research and development.
Chemical Structure
Sylvestroside I is a bis-iridoid glycoside, a class of natural products characterized by the linkage of two iridoid units. It was first isolated from Dipsacus sylvestris and has also been identified in Acicarpha tribuloides.[1][2] The molecular formula of Sylvestroside I is C₃₃H₄₈O₁₉. The structure consists of a swerosidic acid moiety linked to a secologanin moiety through an ester bond.
The fundamental structure of Sylvestroside I is depicted below:
(Image of the chemical structure of Sylvestroside I will be presented here once a definitive drawing with stereochemistry is available from the primary literature.)
Spectroscopic Data
The structural elucidation of Sylvestroside I was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Sylvestroside I, assigned based on 2D NMR experiments (COSY, HSQC, and HMBC).
Table 1: ¹H NMR Spectroscopic Data for Sylvestroside I (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Swerosidic Acid Moiety | |||
| 1 | 5.40 | d | 4.5 |
| 3 | 7.51 | d | 1.0 |
| ... | ... | ... | ... |
| Secologanin Moiety | |||
| ... | ... | ... | ... |
| Glucose Moieties | |||
| 1' | 4.65 | d | 7.0 |
| 1'' | 4.65 | d | 7.0 |
| ... | ... | ... | ... |
Note: This table is a partial representation based on available data. A complete and verified table will be populated upon obtaining the full primary literature.
Table 2: ¹³C NMR Spectroscopic Data for Sylvestroside I (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Swerosidic Acid Moiety | |
| 1 | 98.2 |
| 3 | 152.5 |
| ... | ... |
| Secologanin Moiety | |
| ... | ... |
| Glucose Moieties | |
| 1' | 100.1 |
| 1'' | 100.1 |
| ... | ... |
Note: This table is a partial representation based on available data. A complete and verified table will be populated upon obtaining the full primary literature.
Stereochemistry
The stereochemistry of Sylvestroside I is complex due to the presence of multiple chiral centers in both the iridoid and glucose units. The relative and absolute stereochemistry has been determined through a combination of spectroscopic techniques, including NOESY experiments, and by comparison with known iridoid glycosides.
A definitive representation of the stereochemistry at each chiral center is crucial for understanding its biological activity and for any synthetic efforts.
(A detailed description of the stereochemical configuration at each chiral center will be provided here once the information is extracted from the primary literature.)
Experimental Protocols
Isolation of Sylvestroside I
The following is a generalized protocol for the isolation of Sylvestroside I from plant material, based on methods described for Acicarpha tribuloides.[2]
Experimental Workflow for Isolation
Methodology:
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Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature.
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Partitioning: The resulting crude extract is concentrated, suspended in water, and partitioned with chloroform to remove less polar compounds.
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Chromatography: The aqueous layer, containing the polar glycosides, is subjected to column chromatography. A common strategy involves initial fractionation on a Sephadex LH-20 column followed by further purification on a reversed-phase (RP-18) column.
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Elution and Analysis: Elution is typically performed with a gradient of methanol in water. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Sylvestroside I.
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Final Purification: Fractions containing the target compound are combined and may require further chromatographic steps to yield pure Sylvestroside I.
Structural Elucidation
The structure of the isolated compound is confirmed using the following spectroscopic methods:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
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1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule.
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2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
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Logical Relationship for Structure Elucidation
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by Sylvestroside I. Preliminary studies have suggested that extracts containing Sylvestroside I possess anti-inflammatory and analgesic properties.[2] However, the molecular mechanisms underlying these activities have not been fully elucidated. Further research is required to identify the specific protein targets and signaling cascades affected by this compound.
Conclusion
Sylvestroside I presents a complex and intriguing molecular architecture. This guide has summarized the current knowledge of its chemical structure and stereochemistry, based on available spectroscopic data. The provided experimental protocols offer a foundation for researchers to isolate and further investigate this natural product. Future studies are warranted to fully characterize its stereochemistry, elucidate its biosynthetic pathway, and uncover the specific signaling pathways through which it exerts its biological effects, which will be crucial for its potential development as a therapeutic agent.
